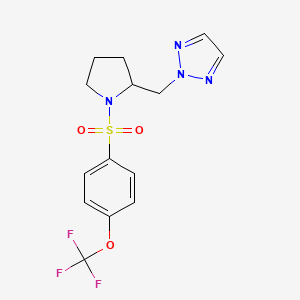
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound contains a triazole ring , a pyrrolidine moiety , and a trifluoromethoxyphenylsulfonyl group , which contribute to its biological properties. The structural formula can be denoted as follows:
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
In a study involving related triazole compounds, some derivatives exhibited IC50 values as low as 1.1 µM against MCF-7 cells, indicating the potential for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as thymidylate synthase , which is crucial for DNA synthesis. Inhibition of this enzyme can lead to apoptosis in cancer cells, as it disrupts the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA replication .
Antimicrobial Activity
Beyond anticancer properties, triazoles are known for their antimicrobial activities. The compound's structural features may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity Overview
The antimicrobial effects are attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism in bacteria.
Case Studies
Several studies have reported on the biological evaluation of triazole derivatives similar to our compound:
- Gollapudi et al. (2020) synthesized a series of triazole derivatives and tested their activity against various cancer cell lines, noting significant anticancer effects with some derivatives showing IC50 values below 50 µg/mL .
- Recent Research highlighted the development of new triazole-linked compounds with both antiproliferative and antimicrobial potential, suggesting that modifications to the triazole ring can enhance biological activity .
Eigenschaften
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-3-5-13(6-4-12)25(22,23)20-9-1-2-11(20)10-21-18-7-8-19-21/h3-8,11H,1-2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBYRSBVVDFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














